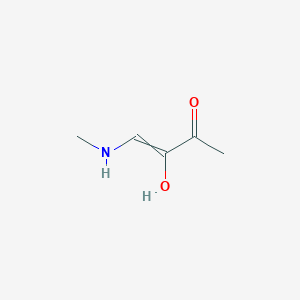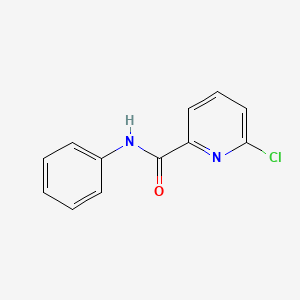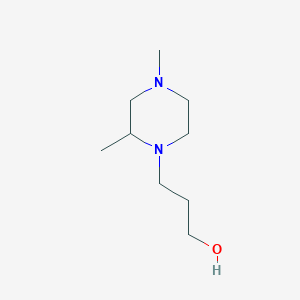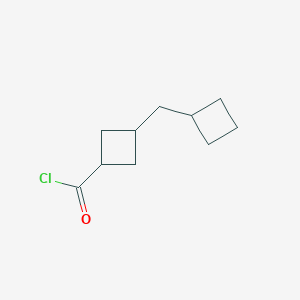![molecular formula C14H24O3Si B13967230 4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol CAS No. 252947-20-9](/img/structure/B13967230.png)
4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is a chemical compound that features a phenol group substituted with a tert-butyldimethylsilyl (TBDMS) ether. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol typically involves the reaction of phenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various functionalized phenols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules and natural products.
Medicine: Plays a role in the development of pharmaceuticals by protecting sensitive hydroxyl groups during multi-step syntheses.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol primarily involves the protection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group by forming a strong Si-O bond, which prevents unwanted reactions during synthetic processes. The protection can be reversed by treatment with fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl ethers: More sterically hindered and stable than TBDMS ethers.
Methoxymethyl ethers: Less stable and more prone to hydrolysis.
Uniqueness
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is unique due to its balance of stability and reactivity. The TBDMS group provides sufficient protection for hydroxyl groups while being relatively easy to remove under mild conditions, making it a preferred choice in many synthetic applications .
Propiedades
Número CAS |
252947-20-9 |
|---|---|
Fórmula molecular |
C14H24O3Si |
Peso molecular |
268.42 g/mol |
Nombre IUPAC |
4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]phenol |
InChI |
InChI=1S/C14H24O3Si/c1-14(2,3)18(4,5)17-11-10-16-13-8-6-12(15)7-9-13/h6-9,15H,10-11H2,1-5H3 |
Clave InChI |
GPWOBGCMCLGEIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


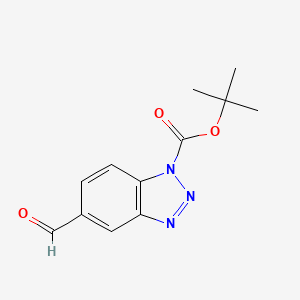

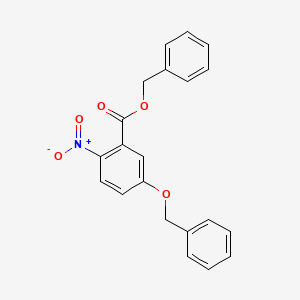
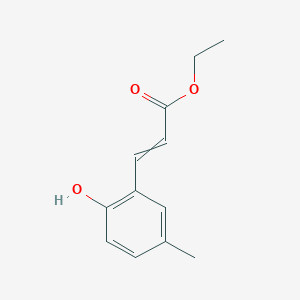
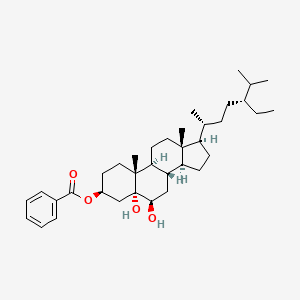
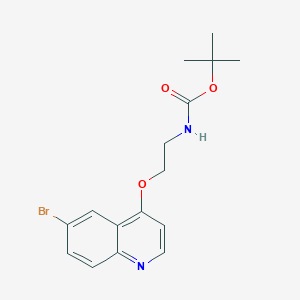
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
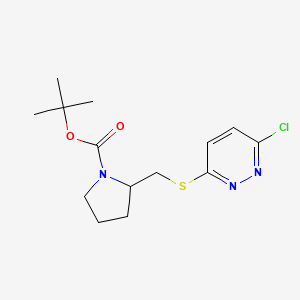
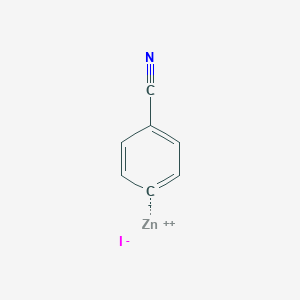
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
